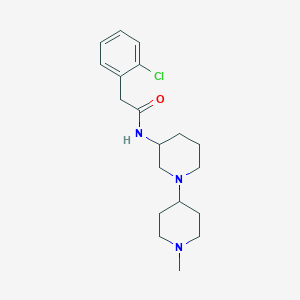![molecular formula C16H16ClNO3S2 B6107587 (3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107587.png)
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. CP-47,497 has been the subject of much scientific research due to its potential therapeutic applications and its use as a recreational drug.
作用機序
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including the release of neurotransmitters such as dopamine and serotonin. These effects are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. Additionally, this compound has been shown to have potent analgesic effects, which may be useful in the treatment of chronic pain.
実験室実験の利点と制限
One advantage of (3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the physiological effects of CB1 receptor activation. However, due to its potent psychoactive effects, this compound must be used with caution in laboratory experiments. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its use in certain laboratory settings.
将来の方向性
There are several future directions for research on (3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone. One area of interest is the potential therapeutic applications of this compound. Further research is needed to determine its potential efficacy in the treatment of various medical conditions, such as chronic pain and inflammation. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential impact on the central nervous system. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of this important compound.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its potency as a CB1 receptor agonist makes it a useful tool for studying the physiological effects of CB1 receptor activation. Further research is needed to determine its potential efficacy in the treatment of various medical conditions, and to better understand its biochemical and physiological effects.
合成法
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry. The synthesis process is not only time-consuming but also requires a high degree of precision to ensure the purity of the final product.
科学的研究の応用
(3-chlorophenyl)[1-(3-thienylsulfonyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects and may be useful in the treatment of chronic pain. Additionally, this compound has been studied for its potential anti-inflammatory effects and may be useful in the treatment of various inflammatory conditions.
特性
IUPAC Name |
(3-chlorophenyl)-(1-thiophen-3-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-14-5-1-3-12(9-14)16(19)13-4-2-7-18(10-13)23(20,21)15-6-8-22-11-15/h1,3,5-6,8-9,11,13H,2,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVUXHYGLFSDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CSC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6107506.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)


![2-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6107552.png)
![N,N-diallyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107563.png)
![2-amino-7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107566.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6107605.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)